molecular formula C11H12N2O3 B235024 4-Pyridylacrylsarcosine CAS No. 148332-68-7

4-Pyridylacrylsarcosine

Cat. No. B235024
CAS RN: 148332-68-7
M. Wt: 220.22 g/mol
InChI Key: QNWIJQZEDMATJY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridylacrylsarcosine is a chemical compound that belongs to the class of amino acid derivatives. It is also known as PAS or N-(4-pyridyl)-2-(2-oxo-2-phenylethyl)glycine. PAS is a widely studied compound due to its potential applications in various scientific research fields.

Scientific Research Applications

4-Pyridylacrylsarcosine has been extensively studied for its potential applications in various scientific research fields. It has been used as a ligand in the synthesis of metal complexes for catalytic and medicinal purposes. PAS has also been used as a probe for the detection of zinc ions in biological samples. Additionally, PAS has been used as a building block for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 4-Pyridylacrylsarcosine is not fully understood. However, it is believed that PAS acts as a chelator for metal ions such as zinc and copper. PAS has also been shown to inhibit the activity of certain enzymes such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. PAS has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, PAS has been shown to improve glucose metabolism and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Pyridylacrylsarcosine in lab experiments is its versatility. PAS can be used as a ligand in the synthesis of metal complexes, a probe for the detection of metal ions, and a building block for the synthesis of bioactive compounds. However, one of the limitations of using PAS is its potential toxicity. PAS has been shown to have cytotoxic effects on certain cell lines at high concentrations.

Future Directions

There are several future directions for the study of 4-Pyridylacrylsarcosine. One potential direction is the development of PAS-based metal complexes for catalytic and medicinal purposes. Another direction is the use of PAS as a probe for the detection of metal ions in biological samples. Additionally, the development of PAS-based bioactive compounds for the treatment of various diseases is an area of future research. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 4-Pyridylacrylsarcosine involves the reaction of 4-pyridinecarboxaldehyde with N-tert-butoxycarbonyl-2-(2-oxo-2-phenylethyl)glycine in the presence of a reducing agent. The reaction yields the desired compound, which is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

properties

CAS RN

148332-68-7

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-[methyl-[(E)-3-pyridin-4-ylprop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C11H12N2O3/c1-13(8-11(15)16)10(14)3-2-9-4-6-12-7-5-9/h2-7H,8H2,1H3,(H,15,16)/b3-2+

InChI Key

QNWIJQZEDMATJY-NSCUHMNNSA-N

Isomeric SMILES

CN(CC(=O)O)C(=O)/C=C/C1=CC=NC=C1

SMILES

CN(CC(=O)O)C(=O)C=CC1=CC=NC=C1

Canonical SMILES

CN(CC(=O)O)C(=O)C=CC1=CC=NC=C1

synonyms

4-pyridylacrylsarcosine

Origin of Product

United States

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